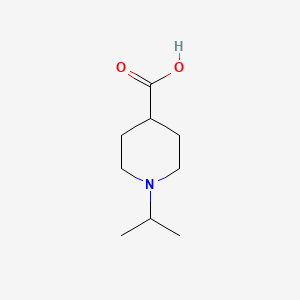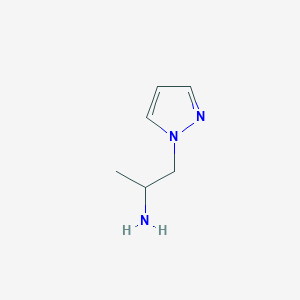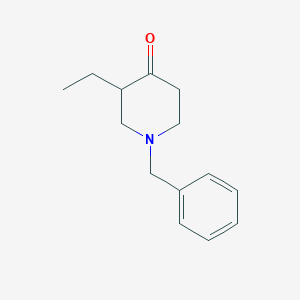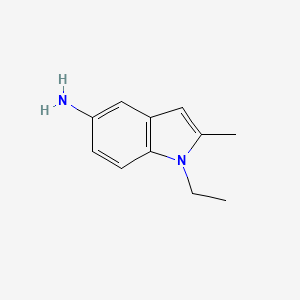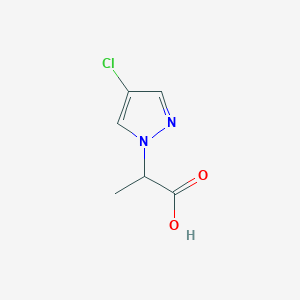
Ácido 2-(4-cloro-1H-pirazol-1-il)propanoico
Descripción general
Descripción
2-(4-chloro-1H-pyrazol-1-yl)propanoic acid (2-CPA) is an organic compound that belongs to the class of pyrazoles. It is a colorless, crystalline solid that is soluble in water and has a melting point of 214-216°C. 2-CPA is an important intermediate in the synthesis of various drugs and other organic compounds. It has been studied extensively in the fields of medicinal chemistry, biochemistry, and physiology, and has been found to have a wide range of applications in research and laboratory experiments.
Aplicaciones Científicas De Investigación
Actividades Biológicas
Los pirazoles son compuestos químicos heterocíclicos con origen natural o sintético. Su estructura de anillo heteroaromático basado en nitrógeno representó un andamiaje notable para la síntesis y el desarrollo de muchos fármacos nuevos prometedores . Han confirmado actividades biológicas y farmacológicas .
Actividades antioxidantes
Las pirazolinas y sus derivados han mostrado actividades antioxidantes. Las células producen radicales libres y especies reactivas de oxígeno (ROS) a través de sus vías metabólicas rutinarias, estos compuestos aumentan drásticamente bajo daño celular .
Actividades antileishmaniales
Los compuestos que contienen pirazol son conocidos por sus diversos efectos farmacológicos, incluidas las potentes actividades antileishmaniales . El compuesto 13 mostró una actividad antipromastigote superior .
Actividades antimaláricas
Los compuestos diana 14 y 15 provocaron mejores efectos de inhibición contra Plasmodium berghei con una supresión del 70,2% y el 90,4%, respectivamente .
Actividades antiparasitarias
La funcionalidad de sulfonamida en los derivados de pirazol puede mostrar actividades antiparasitarias .
Actividades antibacterianas
Los derivados de pirazol también muestran actividades antibacterianas .
Actividades antivirales contra el VIH
Algunos derivados de pirazol han mostrado actividades antivirales contra el VIH .
Actividades antiinflamatorias y analgésicas
Ciertos derivados del indol, que son estructuralmente similares a los pirazoles, han mostrado actividades antiinflamatorias y analgésicas .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-4(6(10)11)9-3-5(7)2-8-9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNFOIQEOSAJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424510 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24780208 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
51363-82-7 | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chloro-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



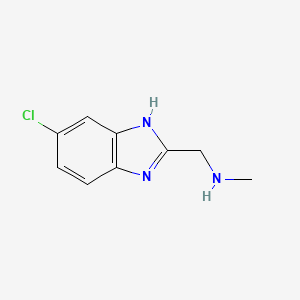
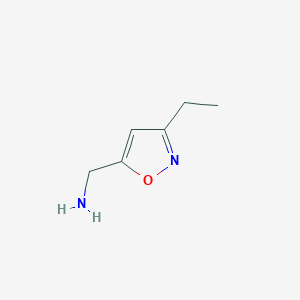

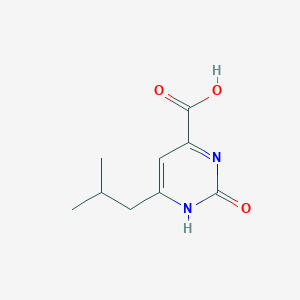
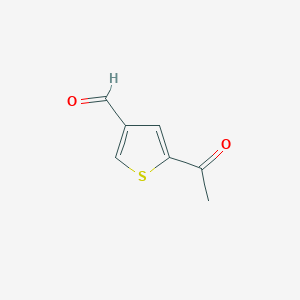
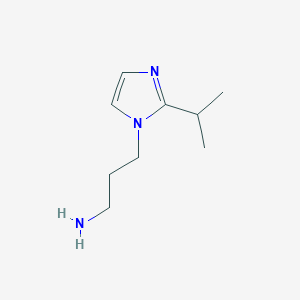
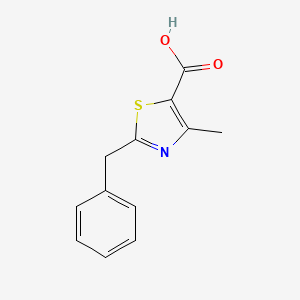
![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)
